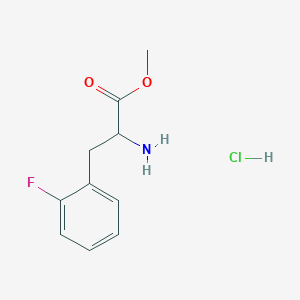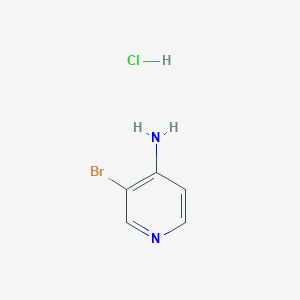
3-Bromo-pyridin-4-ylamine hcl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-pyridin-4-ylamine hydrochloride: is an organic compound with the molecular formula C5H6BrClN2. It is a derivative of pyridine, a six-membered aromatic heterocycle containing one nitrogen atom. This compound is characterized by the presence of a bromine atom at the third position and an amine group at the fourth position of the pyridine ring, with the hydrochloride salt form enhancing its solubility in water .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-pyridin-4-ylamine hydrochloride typically involves the bromination of pyridine derivatives followed by amination. One common method includes the bromination of 4-aminopyridine using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .
Industrial Production Methods: On an industrial scale, the production of 3-Bromo-pyridin-4-ylamine hydrochloride may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher purity and consistency in the final product .
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-pyridin-4-ylamine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized to form corresponding N-oxides or reduced to remove the bromine atom.
Coupling Reactions: It can participate in cross-coupling reactions like Suzuki or Heck coupling to form biaryl compounds.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium methoxide or potassium thiolate in solvents such as ethanol or DMF.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Major Products:
Substitution Products: Various substituted pyridines depending on the nucleophile used.
Oxidation Products: Pyridine N-oxides.
Reduction Products: Dehalogenated pyridines.
Scientific Research Applications
Chemistry: 3-Bromo-pyridin-4-ylamine hydrochloride is used as a building block in the synthesis of more complex organic molecules. It is particularly valuable in the preparation of heterocyclic compounds and as an intermediate in pharmaceutical synthesis .
Biology and Medicine: In biological research, this compound is used to study the interactions of pyridine derivatives with biological targets.
Industry: In the industrial sector, 3-Bromo-pyridin-4-ylamine hydrochloride is used in the manufacture of agrochemicals, dyes, and other specialty chemicals. Its reactivity and versatility make it a valuable intermediate in various chemical processes .
Mechanism of Action
The mechanism of action of 3-Bromo-pyridin-4-ylamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and amine group play crucial roles in binding to these targets, influencing their activity. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
4-Amino-3-bromopyridine: Similar structure but lacks the hydrochloride salt form, affecting its solubility.
3-Bromo-4-chloropyridine: Similar bromine substitution but with a chlorine atom instead of an amine group.
3-Bromo-4-methylpyridine: Similar bromine substitution but with a methyl group instead of an amine group.
Uniqueness: 3-Bromo-pyridin-4-ylamine hydrochloride is unique due to its combination of a bromine atom and an amine group on the pyridine ring, along with the hydrochloride salt form. This combination enhances its reactivity and solubility, making it particularly useful in various chemical and biological applications .
Properties
CAS No. |
1196154-01-4 |
|---|---|
Molecular Formula |
C5H6BrClN2 |
Molecular Weight |
209.47 g/mol |
IUPAC Name |
3-bromopyridin-4-amine;hydrochloride |
InChI |
InChI=1S/C5H5BrN2.ClH/c6-4-3-8-2-1-5(4)7;/h1-3H,(H2,7,8);1H |
InChI Key |
VHCPAVSPBGKGSA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC(=C1N)Br.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3R,4AR,11BS)-Methyl 11B-benzyl-3-hydroxy-4A-methyl-3-(trifluoromethyl)-2,3,4,4A,5,6,7,11B-octahydro-1H-dibenzo[A,C][7]annulene-9-carboxylate](/img/structure/B14042315.png)

![(1R,4R,5S)-Benzyl 5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B14042328.png)
![7-Bromo-1-(2,2,2-trifluoroacetyl)spiro[indene-1,4-piperidin]-3(2H)-one](/img/structure/B14042337.png)

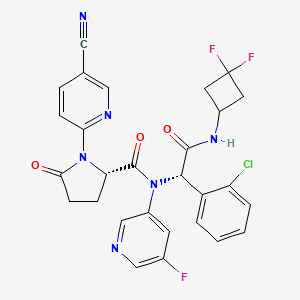
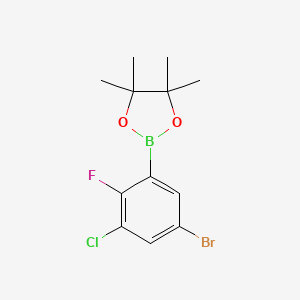
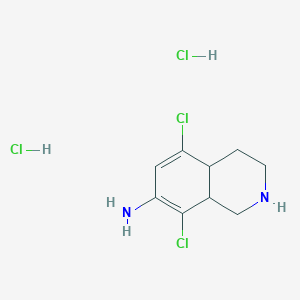
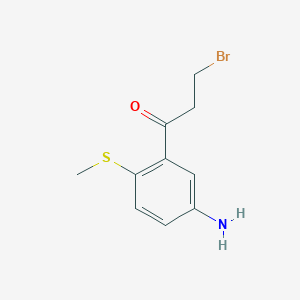

![[(4R)-5-(4-benzamido-2-oxopyrimidin-1-yl)-3-benzoyloxy-4-fluoro-4-methyloxolan-2-yl]methyl benzoate](/img/structure/B14042371.png)

